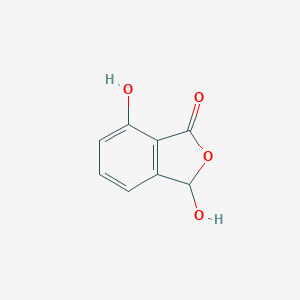

3,7-Dihydroxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGLITPCMXUGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategies for the Isolation and Dereplication of Dihydroxyisobenzofuran 1 3h One from Biological Sources

Methodologies for Extraction and Purification from Natural Matrices

The initial step in isolating 3,7-Dihydroxyisobenzofuran-1(3H)-one involves its extraction from the source organism. The choice of solvent and technique is dictated by the polarity of the target compound and the biochemical composition of the matrix. Generally, a series of solvents with increasing polarity are used to fractionate the crude extract, concentrating the desired metabolite in a specific fraction for further purification, typically involving multiple chromatographic steps.

Fungal Species as Producers (e.g., Calvatia nipponica, Gnaphalium adnatum)

Fungi are prolific producers of a vast array of secondary metabolites, including isobenzofuranone derivatives. While the specific compound this compound is not extensively documented from the exemplified species, the isolation of a structurally related isomer, 5,7-Dihydroxyisobenzofuran-1(3H)-one, from the rare mushroom Calvatia nipponica highlights the potential of this genus as a source. researchgate.netnih.gov The general procedure for isolation from fungal sources begins with the extraction of the fruiting bodies or mycelial culture using a polar solvent such as methanol (B129727) (MeOH). researchgate.netnih.gov This crude extract is then subjected to bioactivity-guided fractionation to isolate individual compounds. nih.gov

The process typically involves:

Extraction: The dried and powdered fungal material is exhaustively extracted with methanol.

Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity.

Chromatography: The active fraction (e.g., the EtOAc fraction) is then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and often high-performance liquid chromatography (HPLC) to yield the pure compounds.

Plant Metabolite Isolation Protocols

Plants are another rich source of secondary metabolites. Although specific protocols for isolating this compound from plants are not prominently detailed in current literature, general methodologies for phytochemical isolation are well-established and applicable. Tissues from plants rich in secondary metabolites, such as phenolics and quinones, often require specialized protocols to prevent oxidation and co-precipitation issues that can hinder RNA and metabolite isolation. nih.gov

A typical protocol for isolating polar metabolites like dihydroxyisobenzofuranones from plant tissues involves:

Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder to rupture cell walls and halt enzymatic degradation. nih.gov

Extraction: The powdered tissue is extracted with a suitable solvent system, often involving an aqueous buffer and an organic solvent like chloroform (B151607) to remove nonpolar compounds and proteins. nih.gov

Purification: The aqueous phase containing the polar metabolites is collected. The RNA is often removed via precipitation with isopropanol. nih.gov The remaining supernatant can be further purified using techniques analogous to those for fungal extracts, including column chromatography and HPLC.

Fermentation-Based Bioproduction from Microorganisms (e.g., Eurotium repens, Aspergillus species, Penicillium species)

Many microorganisms can be cultured on a large scale through fermentation to produce significant quantities of secondary metabolites. Genera such as Penicillium, Aspergillus, and Eurotium are recognized as extraordinary sources of bioactive compounds. nih.govnih.govnih.gov For instance, the fungus Cephalosporium sp., isolated from Sinarundinaria nitida, was shown to produce novel isobenzofuranone derivatives through fermentation on a solid medium of rice, wheat bran, and cornmeal. nih.gov

The general workflow for fermentation-based production and isolation includes:

Culturing: The selected microbial strain is grown in a suitable liquid or solid-state fermentation medium under optimized conditions (temperature, pH, aeration) to maximize the production of the target metabolite. nih.gov

Extraction: After the fermentation period, the entire culture (broth and mycelia) is extracted with an organic solvent like ethyl acetate.

Fractionation and Purification: The resulting crude extract is concentrated and purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to isolate the pure this compound.

Table 1: Summary of Isolation Strategies for Isobenzofuranones from Biological Sources

| Strategy | Source Organism (Example) | Extraction Method | Purification Techniques | Reference(s) |

|---|---|---|---|---|

| Fungal Metabolite Isolation | Calvatia nipponica | Methanol extraction of fruiting bodies | Solvent partitioning, Silica gel chromatography, Sephadex LH-20, HPLC | researchgate.netnih.gov |

| Plant Metabolite Isolation | General Plant Tissues | Grinding in liquid N₂, aqueous/organic solvent extraction | Isopropanol precipitation (for RNA removal), Column chromatography, HPLC | nih.gov |

| Fermentation & Bioproduction | Cephalosporium sp. | Solid-state fermentation, Ethyl acetate extraction | Silica gel chromatography, Preparative HPLC | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. core.ac.uk A suite of 1D and 2D NMR experiments is used to piece together the molecular skeleton and define the stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic). For this compound, these spectra would confirm the presence of aromatic protons, hydroxyl protons, an oxymethylene group (CH₂O), and the carbonyl carbon of the lactone ring. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be essential to confirm the connectivity of the aromatic ring, the placement of the hydroxyl groups at C-3 and C-7, and the fusion of the furanone ring to the benzene (B151609) ring. nih.gov

Table 2: Representative NMR Data for an Isobenzofuranone Skeleton

| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~170.0 (C=O) | H-3, H-7a |

| 3 | ~5.2 (s, 2H) | ~68.0 (CH₂) | C-1, C-3a, C-4 |

| 3a | - | ~145.0 (C) | H-3, H-4 |

| 4 | ~7.0 (d, 8.0) | ~118.0 (CH) | C-3, C-5, C-7a |

| 5 | ~6.8 (t, 8.0) | ~115.0 (CH) | C-4, C-6, C-7 |

| 6 | ~6.9 (d, 8.0) | ~125.0 (CH) | C-4, C-5, C-7a |

| 7 | - | ~155.0 (C-OH) | H-5, H-6 |

| 7a | - | ~120.0 (C) | H-4, H-6 |

Note: Chemical shifts (δ) are hypothetical and based on similar structures reported in the literature. Actual values may vary depending on the solvent and specific substitution pattern. nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis (e.g., HR-MS, LC-MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HR-MS): This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. By determining the exact mass, HR-MS allows for the unambiguous calculation of the molecular formula, which is a critical piece of data for confirming the identity of a new compound or validating a known one. nih.gov For this compound (C₈H₆O₄), HR-MS would be used to confirm the expected exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the powerful separation capabilities of HPLC with the detection power of mass spectrometry. chemrxiv.org It is invaluable for analyzing complex mixtures, allowing for the detection and tentative identification of compounds like this compound in a crude extract before full-scale isolation. nih.gov Further fragmentation analysis (MS/MS) can be performed within the mass spectrometer to break down the parent ion, providing structural clues that help in the dereplication process or in confirming the final elucidated structure.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-Dihydroxyisobenzofuran-1(3H)-one |

| n-Butanol |

| Chloroform |

| Ethyl acetate |

| Isopropanol |

Utility of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore and Functional Group Identification

Spectroscopic techniques are indispensable for the initial identification (dereplication) of known compounds from crude biological extracts, thereby avoiding redundant and time-consuming isolation efforts. For this compound, IR and UV-Vis spectroscopy provide key preliminary data regarding its functional groups and chromophoric system.

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit specific absorption bands corresponding to its structural features. For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the lactone ring would produce a strong, sharp peak around 1760-1700 cm⁻¹. Additionally, absorptions corresponding to C-O stretching and aromatic C=C stretching would be observable, further confirming the phthalide (B148349) skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore. The benzene ring fused to the lactone ring in this compound constitutes a chromophoric system that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima (λmax) that are characteristic of this particular phthalide structure. These spectral data can be compared with databases of known compounds for rapid identification.

A hypothetical data table summarizing the expected spectroscopic data for this compound is presented below.

| Spectroscopic Data for this compound | |

| Technique | Characteristic Peaks/Absorptions |

| Infrared (IR) | ~3300 cm⁻¹ (O-H stretch, broad), ~1720 cm⁻¹ (C=O stretch, lactone), ~1600 cm⁻¹ & ~1450 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch) |

| Ultraviolet-Visible (UV-Vis) | λmax ~240 nm, ~285 nm |

Chromatographic Separation Techniques for Purity and Yield Optimization

Following preliminary identification, chromatographic methods are essential for the isolation and purification of this compound from complex biological extracts. The choice of technique depends on the scale of purification and the desired purity of the final product.

Column Chromatography serves as a primary and scalable method for the initial fractionation of the crude extract. researchgate.net A stationary phase, such as silica gel or Sephadex LH-20, is commonly used. researchgate.netnih.gov The separation is achieved by eluting the column with a solvent system of increasing polarity. For a moderately polar compound like this compound, a gradient of solvents such as hexane-ethyl acetate or chloroform-methanol would be appropriate. nih.gov Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing the target compound.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a high-resolution technique used for the final purification of the compound. mdpi.comresearchgate.netmdpi.com An RP-HPLC system typically employs a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. By using a gradient elution, where the proportion of the organic solvent is gradually increased, highly pure this compound can be obtained. The yield and purity are optimized by carefully selecting the column dimensions, flow rate, and gradient profile.

A representative table outlining the chromatographic conditions for the purification of this compound is provided below.

| Chromatographic Purification Parameters for this compound | |

| Technique | Parameters |

| Column Chromatography | Stationary Phase: Silica gel (60-120 mesh)Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 10% to 100%) |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Gradient of Methanol in Water (e.g., 20% to 80% over 30 minutes)Detection: UV at 254 nm |

Synthetic Methodologies and Chemical Derivatization of 3,7 Dihydroxyisobenzofuran 1 3h One and Analogues

Total Synthesis Pathways for the Isobenzofuran-1(3H)-one Core Structure

The construction of the bicyclic isobenzofuran-1(3H)-one skeleton can be achieved through various synthetic strategies. Key approaches involve the formation of the lactone ring from appropriately substituted benzene (B151609) derivatives.

Employment of Resorcinol (B1680541) Derivatives as Precursors in Phthalide (B148349) Construction

Resorcinol (1,3-dihydroxybenzene) and its derivatives are logical starting materials for the synthesis of 3,7-dihydroxyisobenzofuran-1(3H)-one due to their inherent 1,3-dioxygenation pattern, which mirrors the substitution on the aromatic ring of the target molecule. The synthesis often involves the introduction of a carboxyl group or a potential carboxyl group equivalent ortho to one of the hydroxyl groups, followed by the formation of the lactone ring with a hydroxymethyl or equivalent group at the benzylic position.

One potential, though not explicitly detailed in the provided search results for this specific isomer, synthetic route could involve the formylation or carboxylation of a suitably protected resorcinol derivative to introduce the necessary functionalities for subsequent cyclization.

Mechanistic Considerations of Kolbe-Schmitt Type Reactions in Dihydroxyphthalide Formation (e.g., for 5,7-Dihydroxyisobenzofuran-1(3H)-one)

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol. mdpi.com This reaction typically proceeds by treating a phenoxide with carbon dioxide under pressure and heat. mdpi.com The mechanism involves the nucleophilic attack of the phenoxide ion on carbon dioxide. nih.gov While the direct synthesis of this compound via this method is not explicitly documented, the principles of the Kolbe-Schmitt reaction are relevant to the synthesis of dihydroxybenzoic acids, which are key precursors to dihydroxyphthalides.

For instance, the carboxylation of resorcinol can lead to different dihydroxybenzoic acid isomers, such as 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid. The regioselectivity of the carboxylation is influenced by factors such as the cation and reaction temperature. Subsequent steps would be required to reduce one of the carboxylic acid groups (or a related functional group) to a hydroxymethyl group, followed by acid-catalyzed lactonization to form the phthalide ring. The synthesis of 2,6-dihydroxybenzoic acid from resorcinol, a potential precursor, can be achieved through the Kolbe-Schmitt reaction, and enzymatic versions of this process are also being explored for their high regioselectivity under milder conditions.

Condensation Reactions Involving Phthalic Anhydride (B1165640) and Substituted Phenols

A classical and widely utilized method for the synthesis of certain phthalide derivatives involves the condensation of phthalic anhydride with phenols in the presence of a condensing agent. nih.govrsc.org This reaction is particularly effective for producing 3,3-bis(hydroxyphenyl)isobenzofuran-1(3H)-ones, such as phenolphthalein (B1677637) and its analogs. nih.gov The reaction is typically carried out under strongly acidic conditions. nih.gov

While this method is not directly applicable to the synthesis of this compound, it highlights a general strategy for constructing the isobenzofuran-1(3H)-one core through the reaction of a phthalic acid derivative with a phenolic compound. For the synthesis of the target molecule, a modified approach starting with a substituted phthalic anhydride or a different cyclization strategy would be necessary.

Regioselective Chemical Modifications and Functionalization

The presence of two hydroxyl groups on the aromatic ring of this compound offers opportunities for selective chemical modifications to generate a variety of derivatives with potentially altered biological activities. The challenge lies in achieving regioselectivity, differentiating between the two hydroxyl groups.

Selective Derivatization of Hydroxyl Groups (e.g., etherification, esterification, glycosylation)

The differential reactivity of the hydroxyl groups in dihydroxyphthalides can be exploited for selective functionalization. Factors such as steric hindrance and electronic effects can influence which hydroxyl group reacts preferentially.

Esterification: Similar to etherification, selective esterification can provide mono- or di-acylated products. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for a wide range of substrates. organic-chemistry.org The choice of acylating agent and reaction conditions can influence the regioselectivity. For instance, bulky acylating agents may preferentially react with the less sterically hindered hydroxyl group.

Glycosylation: The attachment of sugar moieties to the phthalide scaffold can significantly impact its pharmacological properties. Glycosylation of phenolic hydroxyl groups can be achieved using various glycosyl donors under appropriate catalytic conditions. While specific studies on the glycosylation of this compound are not detailed, methods for the O-glycosylation of phenolic compounds are well-established and could be adapted for this purpose. escholarship.org

The following table summarizes potential regioselective derivatization reactions:

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Etherification | Alkyl halide, weak base (e.g., K₂CO₃), polar aprotic solvent | Mono- or di-ether formation, regioselectivity dependent on substrate and conditions. |

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N) or DCC/DMAP | Mono- or di-ester formation, regioselectivity influenced by steric and electronic factors. |

| Glycosylation | Glycosyl donor (e.g., glycosyl halide), promoter (e.g., Lewis acid) | Mono- or di-glycoside formation, regioselectivity is a key challenge. |

This table presents hypothetical data based on general organic chemistry principles, as specific experimental data for this compound were not found in the provided search results.

Ring System Manipulations and Analogue Generation

Beyond the functionalization of the hydroxyl groups, the isobenzofuran-1(3H)-one core itself can be subjected to chemical manipulations to generate structural analogues. These modifications can include:

Lactone Ring Opening: The lactone can be opened under basic or acidic conditions to yield the corresponding 2-(hydroxymethyl)benzoic acid derivative. This open-chain form can then be used for further synthetic transformations, such as the formation of amides or esters at the carboxylic acid group, followed by recyclization to generate novel lactone analogues.

Modification at the 3-Position: While the target molecule is unsubstituted at the 3-position (other than the lactone carbonyl), other phthalides can be functionalized at this position. For example, condensation of 2-formylbenzoic acid with various nucleophiles can lead to 3-substituted isobenzofuran-1(3H)-ones. nih.gov Although not directly applicable to the pre-formed 3,7-dihydroxy variant, this highlights a strategy for creating diverse phthalide libraries.

Rational Design and Synthesis of Hybrid Molecules and Novel Analogues

The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even novel mechanisms of action. Similarly, the synthesis of analogues with modified scaffolds allows for the systematic exploration of structure-activity relationships (SAR).

A notable example of molecular hybridization is the construction of resveratrol-phthalide hybrid compounds. clockss.org Resveratrol (B1683913), a well-known natural polyphenol, exhibits a wide range of biological activities, including anti-inflammatory and anti-tumor effects. clockss.orgresearchgate.net The rationale behind hybridizing resveratrol with a phthalide moiety is to potentially enhance these biological activities by combining the structural features of both molecules. clockss.org

The design of these hybrids aims to maintain the key structural elements of resveratrol, such as the position of hydroxyl groups, which are crucial for its biological function, while incorporating the phthalide framework. clockss.org One successful synthetic approach to creating these novel hybrid compounds involves the Suzuki-Miyaura cross-coupling reaction. clockss.org This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

In a specific example, four distinct resveratrol-phthalide hybrid compounds were systematically synthesized. clockss.orgcrossref.org The synthesis of these hybrids demonstrated the feasibility of chemically linking these two distinct natural product-inspired scaffolds. The resulting hybrid molecules were then evaluated for their biological activities, with some showing stronger inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7) than the parent resveratrol molecule. clockss.org This suggests that the hybridization strategy was successful in creating new chemical entities with enhanced anti-inflammatory potential. clockss.org

Table 1: Examples of Synthesized Resveratrol-Phthalide Hybrid Compounds and their Biological Activity

| Compound | Description | Key Synthetic Strategy | Biological Activity Highlight |

|---|

Beyond hybrid molecules, the synthesis of isobenzofuranone derivatives with modified scaffolds is an active area of research. These modifications can include the introduction of different substituents on the aromatic ring or at the 3-position of the lactone ring. Such changes can significantly impact the molecule's physicochemical properties and biological activity.

For instance, the synthesis of 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one serves as a precursor for other potential chemotherapeutic agents. nih.gov This highlights how modifications to the isobenzofuranone backbone can provide access to a diverse range of compounds for biological screening. nih.gov The synthesis of such derivatives often involves multi-step sequences that allow for the controlled introduction of the desired functional groups.

Another example is the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. This compound was synthesized with a high yield (90%) through the reaction of phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine. arabjchem.org This reaction demonstrates a straightforward method for introducing a nitrogen-containing heterocyclic moiety at the 3-position of the isobenzofuranone core, leading to N-(3-phthalidyl) amines. arabjchem.orgimjst.org The structures of these synthesized products are typically confirmed using various spectral and analytical techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single-crystal diffraction. arabjchem.org

Furthermore, the synthesis of 3-hydroxy-5,6-dimethoxyisobenzofuran-1(3H)-one has been reported with a high yield of 96.3%. chemicalbook.com The procedure involves the reflux of 3-bromo-5,6-dimethoxyisobenzofuran-1(3H)-one in water. chemicalbook.com This method provides an efficient route to a hydroxylated and methoxylated isobenzofuranone derivative.

Table 2: Examples of Synthesized Isobenzofuranone Derivatives with Modified Scaffolds

| Compound Name | Key Synthetic Precursors/Reaction | Reported Yield |

|---|---|---|

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | Phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine | 90% arabjchem.org |

| 3-hydroxy-5,6-dimethoxyisobenzofuran-1(3H)-one | 3-bromo-5,6-dimethoxyisobenzofuran-1(3H)-one in water | 96.3% chemicalbook.com |

Biosynthetic Pathways and Metabolic Transformations of Dihydroxyisobenzofuran 1 3h One

Elucidation of Precursor Utilization in Natural Product Biosynthesis

The carbon skeleton of 3,7-dihydroxyisobenzofuran-1(3H)-one is derived from fundamental building blocks assembled through primary metabolic pathways. The aromatic core and its substituents are the products of intricate biosynthetic cascades that are central to the formation of a vast array of fungal natural products.

The shikimic acid pathway is a crucial metabolic route in fungi, bacteria, and plants for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. slideshare.netyoutube.com This pathway is absent in animals, making its products essential dietary components for them. youtube.com The shikimic acid pathway commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to yield chorismic acid, a key branch-point intermediate. openresearchlibrary.org

While the shikimic acid pathway is the primary source of many simple phenolic compounds in higher plants, fungi often utilize the polyketide pathway for the synthesis of their diverse aromatic metabolites. researchgate.net However, the shikimic acid pathway remains fundamental in providing precursors for other biosynthetic routes and certain classes of phenolic compounds. slideshare.netyoutube.com For instance, gallic acid, a common phenolic unit, can be formed from intermediates of the shikimic acid pathway. youtube.com Although not the direct route to the core phthalide (B148349) structure, the shikimic acid pathway provides the foundational aromatic chemistry knowledge base and some essential precursors for broader secondary metabolism in fungi.

The biosynthesis of the phthalide core of this compound is predominantly achieved through the polyketide pathway. rsc.orgnih.gov This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks, which are iteratively condensed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govbris.ac.uk Fungal PKSs, particularly the non-reducing iterative Type I PKSs, are responsible for generating a vast diversity of aromatic compounds. nih.gov

The process begins with the selection of a starter unit (typically acetyl-CoA) and the sequential addition of extender units (malonyl-CoA). rsc.org The growing polyketide chain remains tethered to the PKS enzyme complex. The final structure is determined by the programmed number of condensation cycles and the subsequent regioselective cyclization and aromatization of the reactive poly-β-keto intermediate. nih.gov For a dihydroxyphthalide structure, the polyketide chain would undergo specific folding and intramolecular aldol (B89426) condensations to form the bicyclic aromatic lactone skeleton. Tailoring enzymes then act upon this core to introduce hydroxyl groups and other modifications.

The following table summarizes the key distinctions between the shikimic acid and polyketide pathways in the context of fungal phenolic compound biosynthesis.

| Feature | Shikimic Acid Pathway | Polyketide Pathway |

| Primary Precursors | Phosphoenolpyruvate, Erythrose-4-phosphate | Acetyl-CoA, Malonyl-CoA |

| Key Intermediates | Shikimic acid, Chorismic acid | Poly-β-keto chains |

| Primary Products | Aromatic amino acids (Phe, Tyr, Trp) | Diverse aromatic compounds (e.g., phthalides, quinones) |

| Enzymology | Series of monofunctional enzymes | Large, multifunctional Polyketide Synthases (PKSs) |

| Relevance to Phthalides | Indirect (provides general aromatic precursors) | Direct (forms the core phthalide skeleton) |

Enzymatic Machinery and Intermediate Steps in Dihydroxyisobenzofuranone Formation

The assembly of the this compound molecule from its polyketide precursor is a highly orchestrated process catalyzed by a suite of specialized enzymes. While the specific enzymatic sequence for this exact compound is not fully elucidated, the biosynthesis of structurally similar fungal metabolites, such as mycophenolic acid, provides a well-established model.

The biosynthesis of the immunosuppressive drug mycophenolic acid in the fungus Penicillium brevicompactum offers significant insights into the formation of dihydroxyphthalides. A key intermediate in this pathway is 5,7-dihydroxy-4-methylphthalide (B57823). rsc.org This intermediate is itself a product of a dedicated polyketide synthase. rsc.org

Incorporation experiments have shown that the phthalide ring system of mycophenolic acid is derived from a tetraketide precursor, which is formed and then further oxidized to yield 5,7-dihydroxy-4-methylphthalide. rsc.org This dihydroxyphthalide then serves as the scaffold for subsequent enzymatic modifications, including prenylation by a farnesyltransferase and oxidative cleavage of the terpene chain, ultimately leading to mycophenolic acid. rsc.orgrsc.org This established pathway underscores the central role of dihydroxyphthalide intermediates in the biosynthesis of more complex fungal natural products. The formation of 5,7-dihydroxy-4-methylphthalide is a critical control point, channeling polyketide precursors into the mycophenolic acid pathway.

The enzymatic steps leading from a polyketide precursor to a dihydroxyphthalide intermediate, based on analogous pathways, are outlined below:

| Step | Description | Enzyme Class (Putative) |

| 1. Polyketide Chain Assembly | Iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain. | Non-Reducing Polyketide Synthase (NR-PKS) |

| 2. Cyclization/Aromatization | Intramolecular aldol condensations and subsequent dehydration to form an aromatic ring. | PKS-embedded domain or separate cyclase |

| 3. Hydroxylation | Introduction of hydroxyl groups at specific positions on the aromatic ring. | Cytochrome P450 Monooxygenase |

| 4. Lactone Formation | Oxidation and subsequent cyclization to form the γ-lactone ring characteristic of phthalides. | Hydrolase / P450 Monooxygenase |

Biotransformation and Degradation Pathways of Isobenzofuranone Derivatives

Once formed, isobenzofuranone derivatives like this compound can undergo further metabolic transformations, either within the producing organism or in other biological systems they interact with. These biotransformation reactions can lead to a variety of metabolites with altered biological activities and physicochemical properties.

Common biotransformation reactions for phenolic compounds and lactones include phase I and phase II metabolism. Phase I reactions typically involve oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. nih.gov For an isobenzofuranone, this could involve further hydroxylation of the aromatic ring or opening of the lactone ring. Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation), to increase water solubility and facilitate excretion. nih.govclinpgx.org

The identification and structural elucidation of the metabolites of isobenzofuranone derivatives rely heavily on advanced spectroscopic and spectrometric techniques. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass analyzers (HR-MS), are powerful tools for detecting and identifying metabolites in complex biological matrices like urine or microsomal incubations. nih.govfrontiersin.org

Mass spectrometry provides the molecular weight of the metabolites and, through fragmentation analysis (MS/MS or MSn), yields structural information about the molecule. nih.gov By comparing the fragmentation patterns of the parent compound with those of its metabolites, specific structural modifications, such as the addition of a hydroxyl group or a glucuronide moiety, can be deduced. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, especially for novel metabolites, to definitively determine the complete chemical structure, including the precise location of metabolic modifications. mdpi.com

Enzymatic Hydrolysis and Oxidation Reactions

The metabolic fate of this compound, particularly its transformations through enzymatic hydrolysis and oxidation, is crucial for understanding its biological activity and clearance. While direct enzymatic studies on this specific molecule are not extensively detailed in the available literature, the metabolism of related isobenzofuranones, also known as phthalides, provides a framework for predicting its likely metabolic pathways.

Enzymatic Hydrolysis

The defining structural feature of this compound is its γ-lactone ring fused to a benzene (B151609) ring. nih.gov This lactone ring is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to open the ring. In biological systems, this transformation is often catalyzed by esterase enzymes.

The hydrolysis of the lactone ring in isobenzofuranones is a critical metabolic step. For instance, studies on other compounds with similar lactone structures have shown that this ring can undergo reversible, pH-dependent hydrolysis. nih.gov While this can occur non-enzymatically, enzymes such as carboxylesterases can facilitate this reaction at physiological pH. The enzymatic hydrolysis of the lactone in this compound would result in the formation of the corresponding γ-hydroxy carboxylic acid. This open-ring form is generally more polar and, therefore, more readily excreted from the body.

The general mechanism for the enzymatic hydrolysis of the lactone ring is presented in the table below.

| Reaction Step | Description |

| Enzyme Binding | This compound binds to the active site of an esterase enzyme. |

| Nucleophilic Attack | A nucleophilic residue (e.g., serine) in the enzyme's active site attacks the carbonyl carbon of the lactone. |

| Ring Opening | The ester bond is cleaved, leading to the formation of an acyl-enzyme intermediate and the opening of the lactone ring. |

| Hydrolysis | The acyl-enzyme intermediate is hydrolyzed by a water molecule, regenerating the active enzyme and releasing the open-chain hydroxy carboxylic acid product. |

Oxidation Reactions

In addition to hydrolysis, this compound can undergo enzymatic oxidation reactions. The two hydroxyl groups on the benzene ring are potential sites for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. These enzymes can catalyze a variety of oxidative transformations.

Furthermore, research into the biosynthesis of phthalides in organisms like Angelica sinensis suggests that various enzymes can regulate the conversion of different phthalide components through processes such as oxidation and hydroxylation. nih.gov This indicates that oxidative enzymes play a significant role in the metabolism of this class of compounds.

Potential oxidative transformations for this compound could involve the formation of catechols or further oxidation to quinone-type structures. These reactions increase the polarity of the molecule, facilitating its conjugation and subsequent elimination.

The table below summarizes potential enzymatic oxidation reactions.

| Enzyme System | Potential Reaction | Resulting Product Class |

| Cytochrome P450 | Aromatic hydroxylation | Additional hydroxyl groups on the aromatic ring |

| Dehydrogenases | Oxidation of hydroxyl groups | Formation of ketone or aldehyde functionalities |

It is important to note that the specific enzymes and the precise metabolites resulting from the enzymatic hydrolysis and oxidation of this compound require further detailed investigation to be definitively characterized. The pathways described are based on the known metabolism of structurally related isobenzofuranones and general principles of xenobiotic metabolism.

Investigation of Biological Activities and Underlying Molecular Mechanisms of Dihydroxyisobenzofuran 1 3h One

Antineoplastic and Cytotoxic Activity Mechanisms

Compounds based on the isobenzofuran-1(3H)-one structure have demonstrated significant potential in oncology research. researchgate.netnih.gov Their mechanisms of action are multifaceted, involving the disruption of key processes that are fundamental to tumor growth and survival. These include the inhibition of new blood vessel formation, the direct induction of cancer cell death, and the modulation of critical cellular signaling pathways.

Inhibition of Angiogenesis in Endothelial Cells (e.g., HUVECs)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, providing tumors with essential oxygen and nutrients. nih.govmdpi.com The inhibition of angiogenesis is a key strategy in cancer therapy. nih.govresearchgate.net Research into compounds structurally related to 3,7-Dihydroxyisobenzofuran-1(3H)-one has shown potent anti-angiogenic effects in Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for studying angiogenesis.

These anti-angiogenic effects are often mediated through the targeting of key signaling pathways that regulate endothelial cell function. One of the most well-studied pathways is driven by the Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net The binding of VEGF to its receptor, VEGFR2, triggers downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival. mdpi.com Studies on related compounds demonstrate that they can suppress VEGF-activated proliferation and migration and inhibit the formation of capillary-like structures (tube formation) by HUVECs. mdpi.comresearchgate.net

Table 1: Effects of Related Compounds on Angiogenesis in HUVECs

| Compound/Class | Target Pathway | Observed Effect in HUVECs | Reference |

|---|---|---|---|

| Eriocitrin | VEGFR2-mediated PI3K/AKT/mTOR | Inhibition of tube formation, proliferation, and migration; Induction of apoptosis | mdpi.com |

| THZ1 (CDK7 Inhibitor) | CDK7-mediated transcription | Suppression of VEGF-activated proliferation and migration; Inhibition of tube formation | researchgate.net |

| Macrocyclic Kinase Inhibitors | BMP Type I Receptor / VEGFR | Impaired endothelial cell function and decreased angiogenesis | nih.gov |

Induction of Programmed Cell Death (Apoptosis) in Specific Cancer Cell Lines (e.g., MDA-MB-231)

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. nih.govmdpi.com The isobenzofuranone class of compounds has been shown to exhibit selective cytotoxic activity against various cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov This cell line is known for being particularly aggressive and lacking expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER-2). nih.gov

Studies on extracts containing related compounds have demonstrated a concentration-dependent suppression of MDA-MB-231 cell growth. nih.gov The mechanism underlying this cytotoxicity is linked to the induction of apoptosis. This is evidenced by an increased population of apoptotic cells upon treatment, as measured by techniques like annexin (B1180172) V/PI staining. nih.govresearchgate.net The apoptotic process is often accompanied by cell cycle arrest, typically in the G2/M phase. mdpi.com

Table 2: Apoptotic Effects of Related Compounds/Extracts on MDA-MB-231 Cells

| Compound/Extract | Key Molecular Changes | Outcome | Reference |

|---|---|---|---|

| Physconia hokkaidensis Methanol (B129727) Extract (PHE) | Downregulation of Bcl-2, AMPK, p-Akt; Upregulation of cleaved caspase-3, -9, and PARP | Selective cytotoxicity and induction of apoptosis | nih.gov |

| Synthetic β-nitrostyrene derivative (CYT-Rx20) | Activation of caspase cascade, increased PARP cleavage, upregulation of Beclin-1, ATG5, LC-3 | G2/M phase arrest and induction of apoptosis and autophagy | nih.gov |

| BOLD-100 | Induction of ROS, G2/M cell cycle arrest | Inhibition of cell proliferation | mdpi.com |

Elucidation of Specific Cellular Targets and Regulatory Pathways

The antineoplastic activity of isobenzofuranone derivatives stems from their ability to interact with and modulate specific cellular targets and regulatory pathways. nih.govnih.gov These interactions disrupt the complex signaling networks that cancer cells exploit for their growth and proliferation.

One key mechanism involves the regulation of proteins central to the apoptotic pathway. For example, treatment with related compounds has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the expression of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3 and caspase-9. nih.gov Some phenolic lipids of the isobenzofuranone class can also interact with the orphan nuclear receptor Nur77, which can trigger apoptosis. nih.gov

Furthermore, these compounds can interfere with critical survival pathways. The Akt/NF-κB signaling pathway, which plays a vital role in cell survival and proliferation, has been identified as a target. jcancer.org Inhibition of this pathway can lead to decreased cancer cell viability and angiogenesis. jcancer.org Other research points to the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and cell growth. nih.gov

Anti-inflammatory Properties and Immunomodulation

Chronic inflammation is a key factor in the development and progression of numerous diseases. Isobenzofuranone derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, suggesting their potential use in managing inflammatory conditions. ontosight.ainih.govresearchgate.net

Inhibition of Nitrite (B80452) Production in Macrophages (e.g., LPS-induced RAW 264.7 macrophages)

Macrophages play a central role in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls, macrophages produce large amounts of nitric oxide (NO). nih.govmdpi.com While NO is important for host defense, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) is associated with tissue damage and chronic inflammation. nih.govnih.gov Therefore, inhibiting NO production is a key therapeutic strategy for inflammatory diseases.

Studies on the murine macrophage cell line RAW 264.7 have shown that compounds related to this compound can significantly inhibit NO production in a concentration-dependent manner. nih.govresearchgate.net This effect is achieved by decreasing the accumulation of nitrite, a stable oxidation product of NO, in the cell culture medium. nih.govmdpi.com The primary mechanism for this inhibition is the suppression of iNOS expression at both the mRNA and protein levels. mdpi.com

Table 3: Inhibition of Nitrite Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Extract | Primary Mechanism | Outcome | Reference |

|---|---|---|---|

| Icariside E4 (from Ulmus pumila) | Inhibition of NO production | Significant reduction of nitrite accumulation | nih.gov |

| White Mulberry Leaf Extracts | Suppression of iNOS and COX-2 mRNA and protein expression | Significant reduction of NO production | mdpi.com |

| Omega-3 Fatty Acid Lipid Emulsion | Decreased activation of NF-κB and AP-1 | Reduction in LPS-stimulated iNOS expression and NO production | nih.gov |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound class are rooted in their ability to modulate key signaling pathways that orchestrate the inflammatory response. The activation of transcription factors like nuclear factor-kappa B (NF-κB) is a central event in inflammation, leading to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins (e.g., IL-6), as well as enzymes like iNOS and COX-2. mdpi.comnih.gov

Antioxidant Efficacy and Radical Scavenging Mechanisms

Isobenzofuranone derivatives are recognized as a significant class of compounds that demonstrate a variety of biological effects, including antioxidant activity. nih.gov The antioxidant potential of these compounds is often linked to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The efficacy of an antioxidant is frequently evaluated using assays such as the 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging test. nih.govmdpi.com

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. mdpi.com This process neutralizes the radical, leading to a color change from violet to pale yellow, which can be measured spectrophotometrically to quantify the compound's radical scavenging capacity. mdpi.comnih.gov The reaction mechanisms involved in the free radical scavenging by hydroxyl groups, which are key features of compounds like this compound, primarily include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com Theoretical studies suggest that the HAT mechanism is often predominant in non-polar environments, while the SPLET mechanism is more favored in solvent environments. mdpi.com

Research into the metabolites of the fungus Cephalosporium sp.AL031 has provided specific insights into the structure-activity relationship of isobenzofuranone derivatives. nih.gov In one study, four related compounds were isolated and tested for their antioxidant activity using the DPPH assay. The results indicated that the antioxidant efficacy is correlated with the number of hydroxyl groups present in the structure. nih.gov For instance, 4,5,6-trihydroxy-7-methylphthalide, which contains three phenolic hydroxyl groups, showed more potent activity than derivatives with fewer hydroxyl groups. nih.gov This suggests that the dihydroxy substitution in this compound is crucial for its potential antioxidant effects.

| Compound | EC₅₀ (μM) by DPPH Assay |

|---|---|

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 |

| 4,5,6-trihydroxy-7-methylphthalide | 5 |

Other Identified Biological Activities of Related Isobenzofuranone Derivatives

The isobenzofuranone scaffold is a structural motif found in many natural and synthetic compounds exhibiting a wide range of pharmacological properties, including antimicrobial effects. ontosight.ainih.gov Various studies have focused on synthesizing new isobenzofuran-1(3H)-one derivatives to evaluate their potential as antimicrobial agents. imjst.orguobabylon.edu.iq

Research has shown that 3-substituted isobenzofuran-1(3H)-one derivatives can exhibit significant antifungal and antibacterial activities. imjst.orguobabylon.edu.iq In several studies, synthesized compounds were tested against various microbial strains using techniques like the ditch-plate method. imjst.org The results consistently show that many of these derivatives possess inhibitory power against yeast-like fungi, such as Candida albicans, as well as against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. imjst.orguobabylon.edu.iq The findings suggest that this class of compounds holds promise for the development of new fungicidal and bactericidal agents. uobabylon.edu.iq

| Microorganism | Type | Observed Activity |

|---|---|---|

| Candida albicans | Fungus (Yeast) | Good antifungal activity |

| Escherichia coli | Gram-negative Bacteria | Inhibitory activity observed |

| Staphylococcus aureus | Gram-positive Bacteria | Potent inhibitory effect |

| Bacillus subtilis | Gram-positive Bacteria | Inhibitory activity observed |

While direct studies on the nematicidal activity of this compound are limited, research on structurally related compounds provides evidence for potential efficacy against plant-parasitic nematodes. Aromatic aldehydes, which are structurally related to the isobenzofuranone core, have been investigated for their effects on root-knot nematodes like Meloidogyne incognita. nih.gov

In particular, phthalaldehyde, a compound closely related to the phthalide (B148349) structure of isobenzofuranones, has demonstrated potent nematicidal activity. nih.gov In laboratory assays, phthalaldehyde was among the most active aldehydes tested, showing a significant effect on the mortality of M. incognita juveniles. nih.gov The proposed mechanism of action for such redox-active aldehydes may involve the inhibition of essential nematode enzymes, like V-ATPase. nih.gov This suggests that the core aromatic structure shared by these aldehydes and isobenzofuranone derivatives could be a key factor in their nematicidal potential.

| Compound | EC₅₀ (mg/L) |

|---|---|

| Phthalaldehyde | 11 ± 6 |

| Salicylaldehyde | 11 ± 1 |

| Cinnamic aldehyde | 12 ± 5 |

Structure Activity Relationship Sar Studies and Rational Molecular Design for 3,7 Dihydroxyisobenzofuran 1 3h One

Application of Computational Chemistry in SAR Analysis and Compound Optimization

Quantum Chemical Calculations to Understand Reactivity and Stability

Quantum chemical calculations are powerful computational tools that provide profound insights into the electronic structure of molecules, which is fundamental to understanding their reactivity and stability. For 3,7-Dihydroxyisobenzofuran-1(3H)-one, methods like Density Functional Theory (DFT) are employed to model its molecular properties and predict its behavior in chemical reactions. These calculations help in elucidating the relationship between the molecular structure and the compound's activity.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the ability to accept electrons, signifying its electrophilic character. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

For the isobenzofuranone scaffold, DFT calculations can reveal how substituents, such as the hydroxyl groups at the 3 and 7 positions, influence the electron density distribution across the molecule. The hydroxyl groups, being electron-donating, are expected to increase the electron density on the aromatic ring and influence the energies of the frontier orbitals. This modulation of electronic properties is crucial for the molecule's interaction with biological targets.

Furthermore, quantum chemical calculations can generate electrostatic potential (ESP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for the binding of a ligand to a biological receptor. For this compound, the ESP map would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as likely sites for hydrogen bond formation.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to charge transfer |

| Dipole Moment (μ) | 3.2 Debye | Molecular polarity and interaction profile |

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are essential components of modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. These computational techniques are applied to design novel molecules based on the this compound scaffold with improved affinity and selectivity for specific biological targets.

Virtual Screening involves computationally screening large databases of compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. jubilantbiosys.com This process can be broadly categorized into two approaches: structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where candidate ligands are computationally placed into the binding site of the target. frontiersin.orgnih.gov A scoring function is then used to estimate the binding affinity and rank the compounds. For a target enzyme, derivatives of this compound would be docked into its active site to predict their binding mode and affinity. The interactions, such as hydrogen bonds formed by the hydroxyl groups or pi-stacking of the aromatic ring, are analyzed to prioritize the most promising candidates. frontiersin.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the information from a set of known active ligands to identify new ones. nih.gov One common LBVS method is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the target. A pharmacophore model can be generated based on the structure of this compound if it is a known active compound, and this model is then used as a 3D query to search for molecules with similar features in chemical databases. nih.govmdpi.com

Virtual Ligand Design goes a step further by creating novel molecules de novo or by modifying existing ones to enhance their binding characteristics. Based on the docking results of this compound, rational modifications can be proposed. For instance, if the docking simulation reveals an unoccupied pocket within the binding site, new functional groups could be added to the isobenzofuranone core to form additional favorable interactions, thereby increasing binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, can also guide the design process by identifying key molecular descriptors that influence the desired activity. huji.ac.il

These in silico methods significantly streamline the drug discovery pipeline by filtering out compounds with low potential, allowing researchers to focus experimental efforts on a smaller, more promising set of candidates.

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog-1 | -H (Parent Compound) | -7.5 | Ser120, Tyr250 |

| Analog-2 | Addition of a methyl group at C4 | -7.9 | Ser120, Tyr250, Leu300 |

| Analog-3 | Replacement of 7-OH with -OCH3 | -7.2 | Tyr250 |

| Analog-4 | Addition of a chloro group at C5 | -8.2 | Ser120, Tyr250, Val150 |

| Analog-5 | Bioisosteric replacement of lactone | -6.8 | Ser120 |

Advanced Research Methodologies and Future Research Directions

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies offer a holistic view of the molecular changes induced by a bioactive compound within a biological system. By simultaneously measuring entire classes of molecules, researchers can move beyond single-target interactions to understand network-level effects.

Proteomics in Target Deconvolution and Pathway Mapping

A critical step in characterizing any bioactive compound is the identification of its molecular targets. Chemical proteomics has emerged as a powerful discipline for deconvoluting the mode of action of natural products and other small molecules directly in a biological context. nih.gov These methods are crucial for identifying the specific proteins that 3,7-Dihydroxyisobenzofuran-1(3H)-one interacts with, thereby revealing its mechanism of action. beilstein-journals.orgnih.gov

The two primary chemical probe-based strategies are Compound-Centered Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP). frontiersin.org In CCCP, the compound is immobilized on a solid support to "fish" for its binding partners from cell lysates. frontiersin.org ABPP, conversely, uses probes that covalently bind to active sites of specific enzyme families, allowing for a profile of enzyme activity changes upon treatment with the compound. nih.govfrontiersin.org Advances in mass spectrometry and the design of chemical linkers, which connect the compound to a reporter tag like biotin, are continuously improving the sensitivity and reliability of these methods. beilstein-journals.orgresearchgate.net

By applying these techniques, researchers could identify both primary and off-target proteins for this compound, which is the first step in mapping the cellular pathways it modulates.

| Methodology | Principle | Application for this compound |

|---|---|---|

| Compound-Centered Chemical Proteomics (CCCP) | Uses an immobilized version of the small molecule to capture interacting proteins from a cell or tissue lysate. frontiersin.org | Direct identification of proteins that physically bind to the compound. |

| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to covalently label the active sites of enzymes, allowing for a readout of enzyme activity. nih.gov | Revealing which enzyme families are functionally inhibited or activated by the compound. |

| Competitive ABPP | Cells or lysates are pre-treated with the compound of interest, which competes with a broad-spectrum ABPP probe for binding to target proteins. nih.gov | Identifying targets by observing which proteins are no longer labeled by the general probe after treatment. |

Metabolomics in Understanding Endogenous and Exogenous Metabolic Perturbations

Xenobiotics—compounds foreign to a biological system—can significantly alter cellular metabolism. nih.gov Metabolomics, the comprehensive analysis of all small molecules (metabolites) in a sample, is an ideal tool for capturing these changes. nih.govnih.gov By using high-throughput analytical platforms like mass spectrometry coupled with liquid chromatography (LC-MS), a global snapshot of the metabolome can be generated. nih.gov

Applying an untargeted metabolomics approach would allow for the simultaneous detection of this compound and its metabolic byproducts, while also profiling any resulting perturbations in endogenous metabolic pathways. nih.govnih.gov This can reveal unexpected biological effects, mechanisms of toxicity, or how the compound affects key processes such as energy metabolism, lipid signaling, or amino acid pathways. researchgate.net Such studies are essential for building a complete picture of the compound's physiological impact beyond its primary target interactions. nih.gov

Advanced Cellular and Molecular Imaging Techniques for Spatiotemporal Analysis

Observing where a compound localizes within a cell and how it affects cellular architecture in real-time provides invaluable mechanistic insight. Advanced live-cell imaging techniques can track these dynamic processes with high precision. researchgate.netnih.gov

Recent breakthroughs in super-resolution microscopy have overcome the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with unprecedented detail. technologypublisher.com Techniques like DNA-PAINT, when adapted, can visualize even small, dynamic components like metabolites within the cell. technologypublisher.com Furthermore, Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study the cellular microenvironment and probe molecular interactions. escholarship.org

To apply these methods to this compound, a fluorescent tag could be chemically appended to the molecule. Alternatively, if the compound possesses intrinsic fluorescence, its natural properties could be exploited. These approaches would allow researchers to directly visualize its accumulation in specific organelles, monitor its engagement with target proteins, and observe downstream effects on cellular dynamics, such as mitochondrial function or cytoskeletal organization, with high spatiotemporal resolution. researchgate.netescholarship.org

Innovative Drug Delivery Systems and Nanotechnology Approaches

Many phytochemicals and natural product derivatives face challenges in clinical translation due to poor water solubility, low bioavailability, and rapid metabolism. nih.gov Nanotechnology offers a powerful solution by encapsulating these compounds in nanocarriers, which can improve their stability, solubility, and therapeutic efficacy. encyclopedia.pubresearchgate.net

Various nanotechnology-based delivery systems are available, each with unique properties suitable for different applications. encyclopedia.pubnih.gov These include lipid-based systems like liposomes and solid lipid nanoparticles (SLNs), as well as polymer-based nanoparticles and nanoemulsions. nih.govresearchgate.net These carriers can protect the encapsulated compound from degradation, facilitate controlled release, and even be engineered to target specific tissues or cells. researchgate.net

For this compound, formulating it within a nano-delivery system could significantly enhance its pharmacokinetic profile, allowing for more effective in vivo studies and potentially improving its therapeutic index. encyclopedia.pubnih.gov

| Nanocarrier System | Description | Potential Benefit for this compound |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic compounds. researchgate.net | Improved solubility and bioavailability; protection from metabolic degradation. |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. researchgate.net | High stability, controlled release, and potential for targeted delivery. |

| Polymeric Nanoparticles | Composed of biodegradable polymers. Drug is dissolved, entrapped, or encapsulated within the polymer matrix. | Sustained release profiles and versatile surface functionalization for targeting. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov | Enhanced absorption and bioavailability, particularly for oral administration. |

Chemoinformatics and Machine Learning in Accelerating Compound Discovery and Optimization

Computational methods are revolutionizing natural product-based drug discovery. nih.govfrontiersin.org Chemoinformatics and machine learning (ML) can analyze vast datasets to predict the biological activities of compounds, optimize their structures, and identify new therapeutic leads from large virtual libraries. researchgate.netresearchgate.net

For the isobenzofuranone scaffold, ML algorithms can be trained on existing data from related compounds to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the therapeutic potential of new derivatives, such as their antidepressant or neuroprotective effects, guiding synthetic efforts toward more potent and selective molecules. mdpi.com Furthermore, virtual screening techniques, including molecular docking, can be used to screen large compound libraries against specific protein targets, identifying other isobenzofuranone derivatives with a high probability of biological activity. researchgate.net These in silico approaches significantly reduce the time and cost associated with traditional experimental screening, accelerating the entire discovery and optimization pipeline. rsc.org

Exploration of Unconventional Biological Applications and Niche Therapeutic Potentials

The isobenzofuran-1(3H)-one core is found in a variety of natural and synthetic compounds with a broad range of biological activities. researchgate.net While some applications are well-explored, advanced research methodologies can help uncover novel and unconventional therapeutic uses for derivatives like this compound.

Recent studies on related structures have revealed promising activities in several areas. For instance, certain isobenzofuranone derivatives have been designed as selective inhibitors of the TREK-1 potassium channel, showing significant neuroprotective effects in models of ischemic stroke. nih.gov Others have been synthesized and evaluated as potential antidepressant agents that act on serotonin reuptake. nih.gov The scaffold has also been associated with antioxidant, antiproliferative, antifungal, and antibacterial properties. researchgate.netnih.govscispace.comrdd.edu.iqimjst.org This suggests that this compound could be investigated for a wide array of niche applications, from treating neurodegenerative diseases to combating infectious agents.

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Neuroprotection | Ischemic Stroke, Neurodegeneration | nih.govscispace.comnih.gov |

| Antidepressant | Depression, Mood Disorders | nih.gov |

| Antiproliferative / Anticancer | Oncology | researchgate.netmdpi.com |

| Antimicrobial (Antibacterial/Antifungal) | Infectious Diseases | rdd.edu.iqimjst.org |

| Anti-Naegleria fowleri (PAM) | Parasitic Infections | nih.gov |

| Tyrosinase Inhibition | Dermatology (Hyperpigmentation) | nih.gov |

By systematically applying these advanced research methodologies, the scientific community can thoroughly characterize the biological profile of this compound, paving the way for the discovery of new therapeutic applications.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.